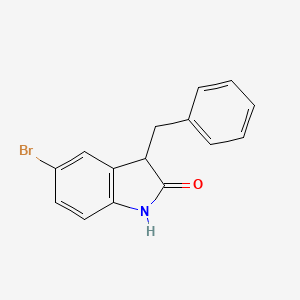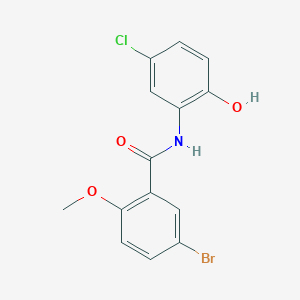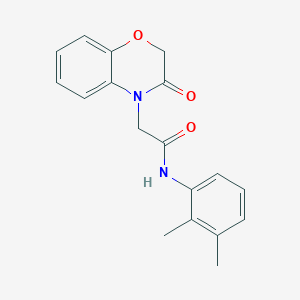
3-benzyl-5-bromo-1,3-dihydro-2H-indol-2-one
Descripción general
Descripción
3-benzyl-5-bromo-1,3-dihydro-2H-indol-2-one is a chemical compound belonging to the indole family Indoles are significant heterocyclic systems found in various natural products and drugs This compound is characterized by the presence of a benzyl group at the third position, a bromine atom at the fifth position, and a dihydroindolone core structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-5-bromo-1,3-dihydro-2H-indol-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-bromoindole and benzyl bromide.
N-Alkylation: The first step involves the N-alkylation of 5-bromoindole with benzyl bromide in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF).
Cyclization: The resulting N-benzyl-5-bromoindole undergoes cyclization to form the dihydroindolone core. This step is typically achieved using a Lewis acid catalyst such as aluminum chloride in an inert solvent like dichloromethane.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
3-benzyl-5-bromo-1,3-dihydro-2H-indol-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the fifth position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxindole derivatives or reduction to yield dihydroindole derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or thiourea, and conditions typically involve polar aprotic solvents such as DMF or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions are used for oxidation.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents are employed for reduction reactions.
Major Products
Substitution: Products include 5-amino or 5-thio derivatives of the indolone core.
Oxidation: Oxindole derivatives are formed.
Reduction: Dihydroindole derivatives are obtained.
Aplicaciones Científicas De Investigación
3-benzyl-5-bromo-1,3-dihydro-2H-indol-2-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anticancer, antiviral, and anti-inflammatory compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic structures and natural product analogs.
Biological Studies: It is employed in studies investigating the biological activity of indole derivatives, including their interactions with various biological targets.
Material Science: The compound is explored for its potential use in the development of organic electronic materials and dyes.
Mecanismo De Acción
The mechanism of action of 3-benzyl-5-bromo-1,3-dihydro-2H-indol-2-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The bromine atom and benzyl group can influence the compound’s binding affinity and selectivity towards these targets. The indolone core can participate in hydrogen bonding, π-π interactions, and hydrophobic interactions, contributing to its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
5-bromo-1,3-dihydro-2H-indol-2-one: Lacks the benzyl group at the third position.
3-benzyl-1,3-dihydro-2H-indol-2-one: Lacks the bromine atom at the fifth position.
5-bromo-2-oxindole: Contains a carbonyl group instead of the dihydroindolone core.
Uniqueness
3-benzyl-5-bromo-1,3-dihydro-2H-indol-2-one is unique due to the presence of both the benzyl group and bromine atom, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents provides a versatile scaffold for the development of novel compounds with diverse applications.
Propiedades
IUPAC Name |
3-benzyl-5-bromo-1,3-dihydroindol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrNO/c16-11-6-7-14-12(9-11)13(15(18)17-14)8-10-4-2-1-3-5-10/h1-7,9,13H,8H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FENNDDWPHIOHBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2C3=C(C=CC(=C3)Br)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(1,3-benzoxazol-2-yl)benzyl]-2-thiophenecarboxamide](/img/structure/B4409181.png)
![4-{[(3-phenylpropyl)amino]carbonyl}phenyl propionate](/img/structure/B4409212.png)
![N-(3,4-difluorophenyl)-4-[(ethylsulfonyl)amino]benzamide](/img/structure/B4409215.png)
![4-[2-(3-Nitrophenoxy)ethyl]morpholine;hydrochloride](/img/structure/B4409219.png)
![N-[[5-(4-fluorophenyl)furan-2-yl]methyl]-1-phenylethanamine;hydrochloride](/img/structure/B4409222.png)
![4-[4-(2-Chloro-6-prop-2-enylphenoxy)butyl]morpholine;hydrochloride](/img/structure/B4409233.png)
![N-(2,3-dimethylphenyl)-4-[(ethylsulfonyl)amino]benzamide](/img/structure/B4409239.png)
![4-[4-(3-Piperidin-1-ylpropoxy)phenyl]butan-2-one;hydrochloride](/img/structure/B4409242.png)
![1-Methyl-4-[2-(5-methyl-2-nitrophenoxy)ethyl]piperazine;hydrochloride](/img/structure/B4409243.png)
![2-[4-(acetylamino)phenoxy]-N-(4-isopropylphenyl)acetamide](/img/structure/B4409250.png)
![N-[2-(4-acetyl-1-piperazinyl)phenyl]-4-ethylbenzamide](/img/structure/B4409262.png)



